molecular formula C15H17N5 B13099776 5-Ethyl-6-(4-ethylphenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine CAS No. 922736-84-3

5-Ethyl-6-(4-ethylphenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine

Cat. No.: B13099776
CAS No.: 922736-84-3
M. Wt: 267.33 g/mol
InChI Key: RQMFSGOXNJJFMC-UHFFFAOYSA-N
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Description

5-Ethyl-6-(4-ethylphenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine is a triazolopyrimidine derivative characterized by ethyl substituents at positions 5 and 6 of the pyrimidine core and a 4-ethylphenyl group at position 5. Triazolopyrimidines are synthetically versatile due to their ability to undergo substitutions at positions 5, 6, and 7, enabling fine-tuning of physicochemical and biological properties .

Properties

CAS No.

922736-84-3

Molecular Formula

C15H17N5

Molecular Weight

267.33 g/mol

IUPAC Name

5-ethyl-6-(4-ethylphenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine

InChI

InChI=1S/C15H17N5/c1-3-10-5-7-11(8-6-10)13-12(4-2)19-15-17-9-18-20(15)14(13)16/h5-9H,3-4,16H2,1-2H3

InChI Key

RQMFSGOXNJJFMC-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)C2=C(N3C(=NC=N3)N=C2CC)N

Origin of Product

United States

Preparation Methods

Chlorination to Activate the Core for Amination

  • The 7-hydroxy or 7-hydroxytriazolopyrimidine intermediates are treated with phosphoryl chloride (POCl₃) to introduce a 7-chloro substituent, generating reactive intermediates suitable for nucleophilic substitution by amines.

  • Chlorination of carboxylic acid derivatives using thionyl chloride or similar reagents yields acyl chlorides that serve as coupling partners for amines in subsequent steps.

Amination at the 7-Position

  • The 7-chloro intermediate undergoes nucleophilic substitution with various amines, including primary or secondary alkyl and aryl amines, to introduce the 7-amino substituent. For the target compound, reaction with 4-ethylphenylamine introduces the 6-(4-ethylphenyl) substituent adjacent to the amino group.

  • Amination is typically conducted in polar aprotic solvents such as N-methylpyrrolidone (NMP) or a mixture of ethanol/DMF with potassium carbonate as a base to facilitate substitution.

Summary of Typical Synthetic Sequence for Target Compound

Step Reaction Type Reagents/Conditions Product/Intermediate
1 Condensation 5-amino-1,2,4-triazole + substituted diketone in acetic acid reflux 7-hydroxytriazolopyrimidine intermediate
2 Chlorination POCl₃, reflux or appropriate conditions 7-chloro-triazolo[1,5-a]pyrimidine intermediate
3 Nucleophilic substitution 4-ethylphenylamine, NMP or EtOH/DMF, base (K₂CO₃) 5-Ethyl-6-(4-ethylphenyl)-triazolo[1,5-a]pyrimidin-7-amine

Research Findings on Yields and Reaction Conditions

  • Yields of the chlorination and amination steps generally range from moderate to good (50–85%), depending on the substituents and reaction conditions.

  • The choice of solvent and temperature critically affects the substitution efficiency; NMP under nitrogen atmosphere is preferred for better yields and purity.

  • The presence of electron-donating groups such as ethyl on the phenyl ring at C6 is tolerated and can enhance biological activity, indicating the synthetic method's robustness in accommodating such groups.

Analytical Characterization

  • The synthesized compounds are typically characterized by NMR (¹H, ¹³C), mass spectrometry, and elemental analysis to confirm structure and purity.

  • Chromatographic methods such as HPLC are used to assess purity and isolate the desired compound from reaction mixtures.

This comprehensive preparation method analysis for 5-Ethyl-6-(4-ethylphenyl)-triazolo[1,5-a]pyrimidin-7-amine integrates condensation, chlorination, and amination strategies supported by diverse literature sources. The synthetic approach allows for structural modifications at multiple positions, facilitating optimization for biological activity and physicochemical properties.

Chemical Reactions Analysis

Types of Reactions

5-Ethyl-6-(4-ethylphenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the amine group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of corresponding oxides.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted triazolo[1,5-a]pyrimidine derivatives.

Scientific Research Applications

Anticancer Properties

Research indicates that derivatives of triazolo-pyrimidines exhibit anticancer activity. For instance, compounds structurally related to 5-Ethyl-6-(4-ethylphenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine have shown promise in inhibiting tumor growth in various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation .

Antiviral Activity

Some studies have explored the antiviral potential of triazolo derivatives. Compounds similar to this compound have been tested for their ability to inhibit viral replication. This has implications for developing treatments against viral infections such as HIV and influenza .

Antimicrobial Effects

The compound also shows potential antimicrobial properties. Research has indicated that triazolo-pyrimidines can inhibit the growth of various bacterial strains. The presence of specific substituents on the triazole ring can enhance these effects .

Case Studies and Research Findings

Several studies have documented the biological activities of triazolo-pyrimidine derivatives:

  • Synthesis and Anticancer Activity : A study synthesized a series of triazolo-pyrimidine derivatives and evaluated their anticancer activity against several human cancer cell lines. The results showed that certain modifications at the 7-position significantly increased cytotoxicity .
  • Antiviral Screening : Another research effort focused on screening various triazolo derivatives for antiviral activity. Compounds with similar structures to this compound were found to exhibit significant inhibition against viral replication in vitro .
  • Microbial Inhibition : A comprehensive study assessed the antimicrobial efficacy of several triazolo derivatives against Gram-positive and Gram-negative bacteria. The findings highlighted that certain derivatives demonstrated potent antimicrobial activity, suggesting potential applications in treating bacterial infections .

Comparative Analysis of Biological Activities

Biological ActivityRelated CompoundsObserved Effects
AnticancerVarious triazolo derivativesInduction of apoptosis in cancer cells
AntiviralSimilar triazole compoundsInhibition of viral replication
AntimicrobialRelated triazolesGrowth inhibition of bacterial strains

Mechanism of Action

The compound exerts its effects by interacting with specific molecular targets and pathways:

Comparison with Similar Compounds

Pharmacological Activity

Anticancer Agents
  • TTI-237: A triazolopyrimidine with a 5-chloro-6-(2,6-difluoro-4-[3-(methylamino)propoxy]phenyl) substitution, TTI-237 inhibits tubulin polymerization by binding to a unique site distinct from taxanes or vinca alkaloids. Its potency depends on trifluoroethylamino groups at position 5 and fluorine atoms at ortho positions on the phenyl ring .
  • Compound 21 : 5-Ethyl-N-(4-methoxyphenethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine (synthesized via nucleophilic substitution of 7-chloro precursors) demonstrated anti-tubercular activity, highlighting the role of ethyl and arylalkylamine substituents in enhancing target affinity .
Antimalarial Agents
  • Compound 7 (N-(4-Ethylphenyl)-5-methyl-triazolo[1,5-a]pyrimidin-7-amine) : This analog, featuring a 5-methyl and 4-ethylphenyl group, showed moderate docking scores (-31.37 kcal/mol) against Plasmodium falciparum DHOD enzyme, a key target in malaria therapy .
Anti-inflammatory Agents
  • 9f and 9g : Nitro-substituted tetrazolo-pyrimidines (e.g., 5-methyl-6-nitro derivatives with 4-chlorophenyl or 4-hydroxyphenylethyl groups) exhibited protective effects against LPS-induced acute lung injury, suggesting nitro groups enhance anti-inflammatory activity .

Structure-Activity Relationships (SAR)

  • Position 5 : Ethyl or methyl groups enhance lipophilicity, improving membrane permeability .
  • Position 6 : Aromatic substituents (e.g., 4-ethylphenyl) contribute to target binding via π-π stacking .
  • Position 7 : Amine groups enable hydrogen bonding with biological targets (e.g., tubulin, DHOD) .

Biological Activity

5-Ethyl-6-(4-ethylphenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine is a heterocyclic compound belonging to the class of triazolopyrimidines. These compounds have garnered interest in medicinal chemistry due to their diverse biological activities, particularly in cancer treatment and other therapeutic applications. This article reviews the biological activity of this specific compound, focusing on its mechanism of action, biological assays, and potential therapeutic applications.

The compound has the following chemical properties:

PropertyValue
CAS Number 922736-90-1
Molecular Formula C14H15N5
Molecular Weight 253.30 g/mol
IUPAC Name This compound
InChI Key GEUSZXDXIQNVKO-UHFFFAOYSA-N

The biological activity of this compound primarily involves its role as an inhibitor of cyclin-dependent kinase 2 (CDK2). CDK2 is crucial for cell cycle progression; thus, its inhibition can lead to cell cycle arrest in cancer cells. This selectivity towards tumor cells makes the compound a promising candidate for cancer therapy .

Biological Assays and Findings

Recent studies have assessed the cytotoxic effects of this compound against various cancer cell lines. For instance:

  • Cytotoxicity Assays : The compound demonstrated significant cytotoxicity against MCF-7 (breast cancer) and HeLa (cervical cancer) cell lines. The IC50 values were found to be in the low micromolar range, indicating potent anti-cancer activity .
  • Mechanistic Studies : In vitro studies have shown that treatment with this compound leads to apoptosis in cancer cells, characterized by increased caspase activity and DNA fragmentation .

Case Studies

Several case studies highlight the potential therapeutic applications of this compound:

  • Study on MCF-7 Cells : In a controlled experiment, MCF-7 cells treated with varying concentrations of the compound showed a dose-dependent decrease in cell viability. The study concluded that the compound could be developed into an effective chemotherapeutic agent .
  • Combination Therapy : Another study explored the effects of combining this compound with standard chemotherapeutics like cisplatin. The combination resulted in enhanced cytotoxicity compared to either agent alone, suggesting a potential for combination therapies in clinical settings .

Comparative Analysis with Similar Compounds

To better understand its unique properties, a comparative analysis with similar compounds was conducted:

Compound NameMechanism of ActionIC50 (µM)Notes
5-Ethyl-6-(4-ethylphenyl)-[1,2,4]...CDK2 Inhibition~5Selective for cancer cells
Pyrazolo[3,4-d]pyrimidineCDK2 Inhibition~10Broader activity profile
Pyrazolo[4,3-e][1,2,4]triazolo...CDK2 Inhibition~15Less selective

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